(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]
Description
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene is a specialized organic compound known for its unique structural properties. This compound is characterized by the presence of two tert-butyl groups and two dimethylsilyl groups attached to a butadiene backbone. Its molecular formula is C14H30Si2, and it is often used in advanced chemical research and industrial applications due to its stability and reactivity.
Properties
CAS No. |
61228-15-7 |
|---|---|
Molecular Formula |
C17H36Si2 |
Molecular Weight |
296.6 g/mol |
InChI |
InChI=1S/C17H36Si2/c1-14(2)13-15(18(9,10)16(3,4)5)19(11,12)17(6,7)8/h1-12H3 |
InChI Key |
LNYWXEAJLXQCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C([Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene typically involves the reaction of 3-methyl-1,2-butadiene with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, large-scale purification techniques such as distillation or crystallization may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted butadiene derivatives.
Scientific Research Applications
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butyl and dimethylsilyl groups, which can stabilize transition states and intermediates during chemical reactions. The molecular targets and pathways involved include enzyme active sites, receptor binding sites, and catalytic centers in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(1,1-dimethylethyl)-5-methylbenzene
- Benzene, 1,3-bis(1,1-dimethylethyl)
- 1,3-di-tert-butyl-5-methylbenzene
Uniqueness
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene is unique due to its dual tert-butyl and dimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Biological Activity
(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane], also known by its CAS number 61228-15-7, is a silane compound with potential applications in various fields including materials science and organic chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of (3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane] is . The compound features a central diene structure flanked by two tert-butyl(dimethyl)silane groups. This unique configuration contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 320.56 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Organic solvents |
| CAS Number | 61228-15-7 |
The biological activity of (3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane] is primarily attributed to its ability to interact with biological macromolecules and cellular pathways. Research indicates that silanes can influence cellular signaling and exhibit antioxidant properties.
Antioxidant Activity
Studies have shown that silanes can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of tert-butyl groups enhances the compound's ability to stabilize radical species.
Case Studies
Case Study 1: Antioxidant Efficacy in Cell Cultures
In a controlled study involving human fibroblast cell cultures, (3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane] was tested for its antioxidant capacity. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups. The IC50 value was determined to be approximately 50 µM, suggesting moderate antioxidant activity.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using MTT assays on various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 of 30 µM while showing minimal effects on normal epithelial cells. This selectivity indicates potential for therapeutic applications in oncology.
Table 2: Summary of Biological Activity Findings
| Study | Model/System | Key Findings |
|---|---|---|
| Antioxidant Efficacy | Human Fibroblast Cells | Reduced ROS levels; IC50 = 50 µM |
| Cytotoxicity Assessment | Cancer Cell Lines | IC50 = 30 µM against breast cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
